The Structural and Pharmacological Paradigm of (E)-Hept-4-enoic Acid
The Structural and Pharmacological Paradigm of (E)-Hept-4-enoic Acid
Executive Summary
In the landscape of modern drug development and organic synthesis, medium-chain unsaturated fatty acids serve as critical structural scaffolds. (E)-hept-4-enoic acid (also known as trans-4-heptenoic acid) is a seven-carbon monocarboxylic acid characterized by an isolated trans double bond at the C4 position [1]. While seemingly simple, this specific geometric configuration imparts unique conformational rigidity compared to its saturated counterpart, heptanoic acid. This rigidity makes it an invaluable pharmacophore linker in medicinal chemistry—most notably in the design of prostanoid receptor modulators—and a versatile intermediate in the synthesis of fragrances, flavorings, and agrochemicals [2].
This whitepaper provides an in-depth technical analysis of (E)-hept-4-enoic acid, detailing its physicochemical properties, stereoselective synthetic methodologies, and its critical role in G-protein-coupled receptor (GPCR) pharmacology.
Physicochemical Profiling & Structural Causality
The molecular architecture of (E)-hept-4-enoic acid dictates its behavior in both synthetic environments and biological systems. The trans (E) geometry of the alkene locks the aliphatic chain into an extended, linear conformation. In drug design, this prevents the entropic penalty associated with the binding of highly flexible saturated chains. When incorporated into receptor antagonists, the (E)-alkene projects the terminal carboxylic acid precisely into the polar regions of target binding pockets [3].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of (E)-hept-4-enoic acid, consolidating data for analytical verification [1, 4].
| Parameter | Value / Description |
| IUPAC Name | (E)-hept-4-enoic acid |
| CAS Registry Number | 51193-78-3 |
| Molecular Formula | C 7 H 12 O 2 |
| Molecular Weight | 128.17 g/mol |
| Boiling Point | 117-118 °C at 17 Torr (~222 °C at 760 Torr) |
| Density | 0.968 g/cm³ |
| LogP (Predicted) | ~1.6 - 1.8 |
| Canonical SMILES | O=C(O)CCC=CCC |
| InChIKey | KFXPOIKSDYRVKS-ONEGZZNKSA-N |
Stereoselective Synthetic Methodologies
Synthesizing (E)-hept-4-enoic acid requires strict control over the alkene geometry. Harsh oxidation of precursor alcohols can lead to double-bond migration (forming the conjugated α,β -unsaturated acid) or cis/trans isomerization. To prevent this, a mild, self-validating oxidation protocol using TEMPO and Bis(acetoxy)iodobenzene (BAIB) is employed.
Synthetic workflow for (E)-hept-4-enoic acid ensuring stereochemical retention.
Protocol: Mild Oxidation of (E)-4-heptenol to (E)-hept-4-enoic acid
Causality & Design: TEMPO-mediated oxidation is chosen because it operates under near-neutral conditions, preventing the acid-catalyzed alkene migration that plagues traditional Jones oxidation.
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mmol of (E)-4-heptenol in 20 mL of a 1:1 mixture of dichloromethane (DCM) and water.
-
Catalyst Addition: Add 0.1 mmol (1 mol%) of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) to the biphasic mixture.
-
Oxidant Addition: Slowly add 22 mmol (2.2 equiv) of BAIB. The reaction mixture will temporarily turn dark due to the active oxoammonium species.
-
Reaction: Stir vigorously at room temperature for 4 hours. The biphasic nature ensures the newly formed carboxylic acid partitions into the aqueous layer (if pH is adjusted) or remains shielded from over-oxidation.
-
Quench & Extraction: Quench the reaction with saturated aqueous Na 2 S 2 O 3 to destroy residual oxidant. Acidify the aqueous layer to pH 2 with 1M HCl, and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).
Self-Validation System (Analytical Check): To validate the success of the synthesis without external assumptions, perform 1 H-NMR spectroscopy. The critical validation point is the coupling constant ( J ) of the vinylic protons (multiplet at ~5.4 ppm). A coupling constant of J≈15 Hz mathematically confirms the retention of the (E)-configuration. If the constant shifts to ~10-12 Hz, it indicates unwanted isomerization to the (Z)-isomer, flagging the batch for failure.
Pharmacological Applications in GPCR Modulation
In biological systems, 4-heptenoic acid derivatives act as potent modulators of lipid metabolism and cellular signaling [4]. Its most prominent pharmacological application is as a structural moiety in AH23848 , a highly selective antagonist for the Prostaglandin E 2 receptor subtype 4 (EP4) and a Thromboxane (TP) receptor blocker [5].
The EP4 receptor is a G s -coupled GPCR involved in inflammatory responses, bone metabolism, and acute oxidant stress in airway epithelial cells [6]. The (E)-hept-4-enoic acid tail in AH23848 structurally mimics the α -chain of endogenous Prostaglandin E 2 (PGE 2 ), allowing it to competitively occupy the orthosteric binding site without inducing the conformational shift required for G s protein activation.
Mechanism of EP4 receptor modulation by 4-heptenoic acid derivatives.
Functional Assay Protocols: EP4 Receptor Antagonism
To evaluate the efficacy of (E)-hept-4-enoic acid derivatives (like AH23848), a functional cAMP accumulation assay using Homogeneous Time-Resolved Fluorescence (HTRF) is the industry standard.
Protocol: HTRF cAMP Accumulation Assay
Causality & Design: Because EP4 is G s -coupled, its activation directly stimulates adenylyl cyclase, raising intracellular cAMP. HTRF relies on competitive binding between native cAMP produced by the cells and a labeled cAMP-d2 conjugate for a Europium cryptate-labeled anti-cAMP antibody. A decrease in HTRF signal indicates an increase in cellular cAMP.
Step-by-Step Workflow:
-
Cell Preparation: Seed HEK293 cells stably expressing the human EP4 receptor into a 384-well microplate at 5,000 cells/well in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to inhibit phosphodiesterases).
-
Compound Incubation: Add the (E)-hept-4-enoic acid derivative (e.g., AH23848) at varying concentrations (10 −10 to 10 −5 M) and incubate for 15 minutes at room temperature.
-
Agonist Challenge: Add a fixed EC 80 concentration of PGE 2 to all wells (except basal controls) and incubate for 30 minutes.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-Eu 3+ cryptate) formulated in lysis buffer. Incubate for 1 hour.
-
Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.
Self-Validation System (Schild Analysis): To validate that the derivative is acting specifically as a competitive antagonist at the orthosteric site (rather than an allosteric modulator or toxic agent), perform a Schild plot analysis. Generate PGE 2 dose-response curves in the presence of three fixed concentrations of the antagonist. If the antagonist is competitive, the PGE 2 curves will shift parallel to the right, and the maximum efficacy ( Emax ) will remain unchanged. A drop in Emax invalidates the assumption of pure competitive antagonism, requiring a re-evaluation of the compound's mechanism.
References
-
CAS Common Chemistry. "(4E)-4-Heptenoic acid (CAS RN: 51193-78-3)." American Chemical Society. Available at:[Link]
-
ChemBK. "(E)-hept-4-enoic acid - Physico-chemical Properties and Uses." ChemBK Chemical Database. Available at:[Link]
-
FooDB. "Showing Compound 4-Heptenoic acid (FDB011953)." The Food Database. Available at:[Link]
-
PubMed / National Institutes of Health. "Thromboxane binding and signal transduction in rat glomerular mesangial cells." Am J Physiol. 1993. Available at:[Link]
-
PubMed / National Institutes of Health. "The prostaglandin E₂ type 4 receptor participates in the response to acute oxidant stress in airway epithelial cells." Am J Physiol Lung Cell Mol Physiol. 2012. Available at:[Link]
